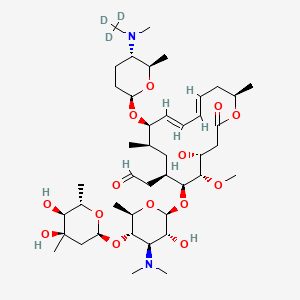

Spiramycin I-d3-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C43H74N2O14 |

|---|---|

Poids moléculaire |

846.1 g/mol |

Nom IUPAC |

2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1/i7D3 |

Clé InChI |

ACTOXUHEUCPTEW-SUDDVVDPSA-N |

SMILES isomérique |

[2H]C([2H])([2H])N(C)[C@H]1CC[C@@H](O[C@@H]1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]([C@H]([C@H](C[C@H]2C)CC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O)N(C)C)O)OC)O)C |

SMILES canonique |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Origine du produit |

United States |

Foundational & Exploratory

Spiramycin I-d3 chemical properties and structure

An In-depth Technical Guide to Spiramycin (B21755) I-d3: Chemical Properties, Structure, and Applications

Introduction

Spiramycin I-d3 is the deuterated stable isotope-labeled analog of Spiramycin I, a macrolide antibiotic.[1][2] As a member of the erythromycin-carbomycin group, Spiramycin I is a 16-membered macrolide produced by Streptomyces ambofaciens.[3][4] Due to its distinct mass difference from the parent compound, Spiramycin I-d3 is a valuable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enhancing the accuracy and precision of pharmacokinetic and metabolism studies.[5][6] This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of Spiramycin I-d3 for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

Spiramycin I-d3 is characterized by the incorporation of three deuterium (B1214612) atoms.[1][2] It appears as a white to off-white solid and is sensitive to temperature and moisture.[7][8]

Table 1: Chemical and Physical Properties of Spiramycin I-d3

| Property | Value | Source(s) |

| Chemical Name | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3 | [2][7][9] |

| Synonyms | Foromacidin A-d3, Spiramycin A-d3 | [2][7][9] |

| CAS Number | 1355452-20-8 | [1][2][10] |

| Unlabeled CAS | 24916-50-5 | [1][9] |

| Molecular Formula | C₄₃H₇₁D₃N₂O₁₄ | [2] |

| Molecular Weight | 846.07 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [7][8] |

| Purity | ≥95% | [2] |

| Storage | 2-8°C Refrigerator or -20°C Freezer | [7][8] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [8] |

The structure of Spiramycin I consists of a 16-membered lactone ring with three sugar moieties: two aminosugars (mycaminose and forosamine) and one neutral sugar (mycarose).[11] In Spiramycin I-d3, the deuterium labels are typically located on one of the dimethylamino groups.

Experimental Protocols

Synthesis and Purification of Neo Spiramycin I-d3

A common application and related synthesis involves the conversion of Spiramycin I to its active metabolite, Neo Spiramycin I, and its deuterated analog.[5][12] The synthesis of Neo Spiramycin I-d3 is achieved through the acid-catalyzed hydrolysis of Spiramycin I in a deuterium-rich environment, which removes the mycarose (B1676882) sugar.[5]

Materials:

-

Spiramycin I (≥95% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM, anhydrous)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve Spiramycin I in a solution of DCl in D₂O.

-

Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, neutralize the reaction with anhydrous sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

Purification: The crude product is purified by preparative high-performance liquid chromatography (HPLC) to isolate Neo Spiramycin I-d3.[5]

Table 2: Preparative HPLC Conditions for Purification

| Parameter | Condition |

| System | Preparative HPLC with UV detector |

| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |

| Gradient | 20% B to 80% B over 30 minutes |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 232 nm |

The collected pure fractions are combined and lyophilized to obtain the final product as a white solid.[5]

Caption: Synthetic pathway from Spiramycin I to Neo Spiramycin I-d3.

LC-MS/MS Analysis using Spiramycin I-d3 as an Internal Standard

Spiramycin I-d3 is an ideal internal standard for the quantification of spiramycin in biological matrices.[6][13]

Sample Preparation (Plasma):

-

To a 100 µL aliquot of plasma, add 10 µL of the Spiramycin I-d3 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[6][14]

-

Centrifuge the sample at 10,000 x g for 10 minutes.[6]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Table 3: Typical LC-MS/MS Parameters

| Parameter | Condition |

| LC System | HPLC or UHPLC system |

| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring | Multiple Reaction Monitoring (MRM) |

Note: Protic solvents like water and methanol can add to the formyl group of spiramycin, altering its mass. It is recommended to use aprotic solvents for standard solution preparation and to analyze samples promptly.[11]

Caption: Experimental workflow for LC-MS/MS analysis.

Mechanism of Action

Spiramycin exerts its antibiotic effect by inhibiting bacterial protein synthesis.[3][15] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA within the polypeptide exit tunnel.[6][16] This binding obstructs the path of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[6][16] This action halts protein elongation and ultimately inhibits bacterial growth, making the antibiotic primarily bacteriostatic.[15][16]

Caption: Signaling pathway for Spiramycin's antibiotic activity.

Conclusion

Spiramycin I-d3 is an essential tool for the accurate quantification of Spiramycin in complex biological matrices. Its chemical properties are well-defined, and its application as a stable isotope-labeled internal standard in LC-MS/MS methods is crucial for reliable bioanalytical data. The experimental protocols and workflows provided in this guide offer a framework for researchers to develop and validate robust analytical methods for studying this important macrolide antibiotic.

References

- 1. Spiramycin I-d3 | CAS 1355452-20-8 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. Spiramycin | Antibiotic | Antibacterial | Parasite | TargetMol [targetmol.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Spiramycin I-d3 [chemicalbook.com]

- 9. Spiramycin I-D3 | CAS No- 24916-50-5(unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 10. clearsynth.com [clearsynth.com]

- 11. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Spiramycin - Wikipedia [en.wikipedia.org]

- 16. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Certificate of Analysis for Spiramycin I-d3

This technical guide provides a comprehensive overview of Spiramycin (B21755) I-d3, a deuterated internal standard for the macrolide antibiotic Spiramycin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, analytical methods, and biological mechanisms.

Certificate of Analysis Data

The following tables summarize the typical quantitative data found on a Certificate of Analysis for Spiramycin I-d3.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3 | [1] |

| Synonyms | Foromacidin A-d3; Spiramycin A-d3 | [1] |

| CAS Number | 1355452-20-8 | [1][2] |

| Molecular Formula | C₄₃H₇₁D₃N₂O₁₄ | [1] |

| Molecular Weight | 846.07 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [3] |

| Purity | ≥95% | [1] |

Table 2: Analytical Data

| Analysis | Specification | Method |

| Purity (LC-MS) | Conforms to structure and purity specifications | Liquid Chromatography-Mass Spectrometry |

| ¹H NMR Spectrum | Consistent with structure | Nuclear Magnetic Resonance Spectroscopy |

| Potency (Dry Basis) | As reported | Biological Assay |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

Experimental Protocols

This section details the methodologies for common experiments involving Spiramycin I-d3, particularly its use as an internal standard in the quantification of Spiramycin in biological matrices.

Quantification of Spiramycin in Human Plasma by LC-MS/MS

This protocol provides a framework for the analysis of spiramycin in human plasma using Spiramycin I-d3 as an internal standard.

2.1.1. Sample Preparation

-

Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the Spiramycin I-d3 working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile (B52724) and vortex for 1 minute.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.

2.1.2. LC-MS/MS Parameters

| Parameter | Setting |

| LC System | Agilent 1200 or equivalent |

| Column | C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 10 min, hold for 2 min, return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

2.1.3. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Spiramycin I | 843.5 | 174.2 | 35 |

| Spiramycin I-d3 (IS) | 846.5 | 174.2 | 35 |

Signaling Pathways and Experimental Workflows

This section provides diagrams for key biological pathways and experimental procedures related to Spiramycin.

Figure 1: Workflow for Spiramycin quantification in plasma.

Spiramycin primarily exerts its antibiotic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation.[2][5][6] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at high concentrations.[2]

Figure 2: Spiramycin's mechanism of bacterial protein synthesis inhibition.

In addition to its antibiotic properties, Spiramycin has demonstrated anti-inflammatory effects. In macrophages, it can attenuate the inflammatory response by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), as well as inhibiting the nuclear translocation of nuclear factor κB (NF-κB).[7] This leads to a decrease in the production of pro-inflammatory mediators.[7]

Figure 3: Spiramycin's anti-inflammatory signaling pathway in macrophages.

References

- 1. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 6. Spiramycin - BioPharma Notes [biopharmanotes.com]

- 7. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Spiramycin I-d3 for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Spiramycin (B21755) I-d3, a deuterated internal standard of the macrolide antibiotic Spiramycin. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its procurement, core scientific principles, and applications in experimental settings.

Sourcing and Procurement of Spiramycin I-d3

Spiramycin I-d3 is available from several specialized chemical suppliers. Pricing is typically available upon request, and it is recommended to contact suppliers directly for bulk quantities or specific lot requirements.

Table 1: Spiramycin I-d3 Supplier Information

| Supplier | CAS Number | Purity/Isotopic Purity | Notes |

| Santa Cruz Biotechnology | 1355452-20-8 | ≥95% / ≥98% | For Research Use Only.[1] |

| Clinivex | Not specified | Not specified | Offers Neo Spiramycin I-d3.[2] |

| Simson Pharma Limited | 1355452-20-8 | High Quality | Accompanied by Certificate of Analysis. |

| Clearsynth | 1355452-20-8 | High Quality | Accompanied by Certificate of Analysis.[3] |

| LGC Standards | 1355452-20-8 | Not specified | Available in 1 mg and 10 mg pack sizes.[4] |

| Pharmaffiliates | Not specified | White to Off-White Solid | Storage at 2-8°C.[5] |

| Axios Research | Not specified | Not specified | Available for quotation.[6] |

| Metapathogen | 1355452-20-8 | Not specified | Previously listed at $3,794.56 for 10mg (currently unavailable).[[“]] |

Core Concepts: Mechanism of Action

Spiramycin is a macrolide antibiotic composed of a mixture of three main components: Spiramycin I, II, and III. Its primary mechanism of action is the inhibition of bacterial protein synthesis.

Spiramycin binds to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of protein elongation, effectively halting the synthesis of essential proteins for bacterial growth and replication. More specifically, spiramycin stimulates the dissociation of peptidyl-tRNA from the ribosome during translocation. While generally considered bacteriostatic, it can exhibit bactericidal activity at higher concentrations. This mechanism makes it effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria and protozoa, such as Toxoplasma gondii.[8][9]

Immunomodulatory Effects and Host Cell Signaling

Beyond its direct antimicrobial activity, spiramycin exhibits immunomodulatory effects by influencing host cell signaling pathways. In macrophages, spiramycin has been shown to attenuate the inflammatory response triggered by lipopolysaccharide (LPS).

Specifically, spiramycin inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[3] Furthermore, it prevents the nuclear translocation of the transcription factor nuclear factor-kappa B (NF-κB).[3] This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β), as well as nitric oxide (NO).[3]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is adapted from a study on the cytotoxic effects of spiramycin on NIH/3T3 fibroblast cells.[8][10][11]

Materials:

-

NIH/3T3 fibroblast cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin solution

-

Spiramycin stock solution

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Culture NIH/3T3 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin in a 5% CO2 incubator.

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of spiramycin in culture medium to achieve final concentrations ranging from 3.13 µM to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the spiramycin-containing medium to the respective wells. Include a vehicle control (medium without spiramycin).

-

Incubate the plates for 24, 48, and 72 hours.

-

At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Murine Model of Chronic Toxoplasmosis

This protocol is a generalized representation based on studies evaluating spiramycin's efficacy against Toxoplasma gondii in mice.[6][12][13]

Materials:

-

Female BALB/c mice

-

Toxoplasma gondii cysts (e.g., Me49 strain)

-

Spiramycin

-

Oral gavage needles

-

Phosphate-buffered saline (PBS)

Procedure:

-

Infect mice by intraperitoneal injection or oral gavage with a suspension of T. gondii cysts.

-

Two to three months post-infection to establish a chronic infection, divide the mice into a control group and a treatment group.

-

Prepare a spiramycin suspension in distilled water.

-

Administer spiramycin orally to the treatment group at a dose of 100-200 mg/kg/day for 7 to 21 consecutive days.[6][13] The control group receives the vehicle (distilled water).

-

At the end of the treatment period, euthanize the mice.

-

Harvest the brains and homogenize them in PBS.

-

Count the number of brain cysts microscopically to assess the parasite burden.

Sample Preparation for LC-MS/MS Analysis using Spiramycin I-d3

This protocol outlines a general procedure for the extraction of spiramycin from biological matrices for quantification by LC-MS/MS, using Spiramycin I-d3 as an internal standard.[1][2]

Method 1: Protein Precipitation (PPT) from Plasma

-

To 100 µL of plasma sample, add an appropriate amount of Spiramycin I-d3 internal standard solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE) from Milk

-

Pipette 1.0 mL of milk into a centrifuge tube.

-

Spike the sample with the Spiramycin I-d3 internal standard.

-

Add 1.0 mL of acetonitrile, vortex for 15 seconds, and centrifuge at 4000 rpm for 10 minutes.[1]

-

Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[1]

-

Condition a C8 or HLB SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of purified water.[1]

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with purified water to remove interferences.

-

Elute the analyte and internal standard with methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

Conclusion

Spiramycin I-d3 is an essential tool for the accurate quantification of spiramycin in complex biological matrices, crucial for pharmacokinetic and drug metabolism studies. This guide has provided a detailed overview of its procurement, the well-established mechanism of action of its non-deuterated counterpart, and its emerging role in the modulation of host inflammatory signaling pathways. The provided experimental protocols offer a solid foundation for researchers to incorporate Spiramycin I-d3 into their analytical and in vivo studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Anti-Inflammatory Effects of Spiramycin in LPS-Activated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Successful treatment of acute experimental toxoplasmosis by spiramycin-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spiramycin-loaded maltodextrin nanoparticles as a promising treatment of toxoplasmosis on murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. researchgate.net [researchgate.net]

- 9. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. europeanreview.org [europeanreview.org]

- 11. Evaluation of spiramycin for topical applications: a cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effectiveness of spiramycin in murine models of acute and chronic toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Spiramycin I-d3 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spiramycin I-d3, a deuterated analog of the macrolide antibiotic Spiramycin I, serves as a critical tool in contemporary bioanalytical research. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of Spiramycin I and its metabolites in complex biological matrices. This technical guide provides an in-depth overview of the utilization of Spiramycin I-d3, with a focus on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays, which are fundamental in pharmacokinetic, drug metabolism, and residue analysis studies.

Core Application: An Internal Standard in Quantitative Analysis

In the realm of analytical chemistry, particularly in drug development and food safety testing, precise and accurate measurement of chemical entities is paramount. Spiramycin I-d3 is the "gold standard" internal standard for the quantification of Spiramycin I.[1][2][3] Because it is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms, it can be distinguished by a mass spectrometer.[4] This allows it to be added to a sample at a known concentration at the beginning of the analytical process.[4]

The use of a stable isotope-labeled internal standard like Spiramycin I-d3 is crucial for compensating for variations that can occur during sample preparation, such as extraction inefficiencies and matrix effects, as well as fluctuations in instrument response.[2][5][6] This results in enhanced accuracy and precision in the final quantitative data.[1][3]

Physicochemical Properties of Spiramycin I-d3

A summary of the key physicochemical properties of Spiramycin I-d3 is presented in the table below.

| Property | Value |

| Alternate Names | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3; Foromacidin A-d3; Spiramycin A-d3[7] |

| Molecular Formula | C₄₃H₇₁D₃N₂O₁₄[7] |

| Molecular Weight | 846.07 g/mol [7] |

| CAS Number | 1355452-20-8[7] |

| Purity | ≥95%[7] |

| Appearance | Solid[4] |

| Storage | -20°C[4] |

Signaling Pathway: Mechanism of Action of Spiramycin

Spiramycin exerts its antibiotic effect by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for newly synthesized peptides. This action leads to the premature detachment of the growing polypeptide chain from the ribosome, thereby halting protein elongation and inhibiting bacterial growth.[5][8]

Caption: Mechanism of action of Spiramycin.

Experimental Protocols

The following sections detail the methodologies for the use of Spiramycin I-d3 as an internal standard in LC-MS/MS analysis.

Sample Preparation

A common method for preparing biological samples, such as plasma or milk, for analysis is protein precipitation.[1][3][6]

-

To a 1 mL aliquot of the biological sample, add a specific volume (e.g., 50 µL) of the Spiramycin I-d3 internal standard working solution.[1] The concentration of the internal standard should be optimized but typically falls within the mid-range of the calibration curve for the analyte.[2]

-

Add a protein precipitating agent, such as 3 mL of acetonitrile.[1]

-

Vortex the mixture for approximately 1 minute to ensure thorough mixing.[1]

-

Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]

-

The supernatant can then be evaporated to dryness under a gentle stream of nitrogen at 40°C.[1]

-

The dried extract is then reconstituted in a suitable solvent, typically the mobile phase used for the LC separation.[2]

-

Filter the final extract through a 0.22 µm filter before injecting it into the LC-MS/MS system.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then analyzed using an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[2]

Typical LC Parameters:

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)[2] |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[2][3] |

| Mobile Phase A | 0.1% Formic acid in water[2][3] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[2][3] |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 5-10 µL[2] |

Typical MS Parameters:

| Parameter | Value |

| MS System | Triple quadrupole mass spectrometer[2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[2] |

MRM Transitions:

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (Spiramycin I) and the internal standard (Spiramycin I-d3). The precursor ion for Spiramycin I-d3 will be 3 Daltons higher than that of Spiramycin I.[5]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Spiramycin I | To be optimized | To be optimized |

| Spiramycin I-d3 | Precursor of Spiramycin I + 3 | To be optimized |

Data Analysis and Quantification

The concentration of Spiramycin I in the unknown samples is determined by the following steps:

-

Integrate the peak areas for both Spiramycin I and Spiramycin I-d3.[2]

-

Calculate the peak area ratio of the analyte to the internal standard.[2]

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.[2]

-

Determine the concentration of Spiramycin I in the unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Experimental Workflow Visualization

Caption: Experimental workflow for LC-MS/MS analysis.

References

An In-depth Technical Guide to the Synthesis and Purity of Spiramycin I-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of Spiramycin (B21755) I-d3. As an isotopically labeled analog of Spiramycin I, this compound is a valuable internal standard for pharmacokinetic and metabolic studies, enabling accurate quantification in complex biological matrices through isotope dilution mass spectrometry.[1][2][3] This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes to support researchers in the pharmaceutical sciences.

Synthesis of Spiramycin I-d3

The synthesis of Spiramycin I-d3 is achieved through a direct hydrogen-deuterium exchange reaction on the parent molecule, Spiramycin I. The process leverages the lability of certain protons in the molecule, particularly those of hydroxyl (-OH) and amine (-NH) groups, which can readily exchange with deuterium (B1214612) from a deuterated solvent under appropriate conditions.[4][5] Care must be taken to employ mild conditions to prevent hydrolysis of the sugar moieties, which would lead to the formation of Neo-Spiramycin I.[6]

Experimental Protocol: Synthesis

This protocol is an illustrative method for the deuterium labeling of Spiramycin I. Optimization may be required to achieve desired isotopic enrichment and yield.

Materials:

-

Spiramycin I (≥95% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Methanol-d4 (CD₃OD, 99.8 atom % D)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Spiramycin I (100 mg, 0.118 mmol) in a mixture of Methanol-d4 (3 mL) and Deuterium oxide (1 mL).

-

Catalysis: Add a catalytic amount of anhydrous potassium carbonate (e.g., 5 mg) to facilitate the exchange of the less acidic protons.

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (Argon or Nitrogen) at room temperature for 12-24 hours. The extended reaction time under mild basic conditions aims to maximize deuterium incorporation without significant degradation.

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the mass shift corresponding to deuterium incorporation and to ensure the starting material is consumed without significant formation of byproducts like Neo-Spiramycin I.

-

Quenching and Extraction: Upon completion, neutralize the reaction mixture by carefully adding a minimal amount of deuterated acetic acid (CH₃COOD). Remove the solvents under reduced pressure. Extract the residue with anhydrous dichloromethane (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate the filtrate under reduced pressure to yield the crude Spiramycin I-d3.

Synthesis Workflow

Caption: Workflow for the synthesis of Spiramycin I-d3.

Purification of Spiramycin I-d3

The crude product is purified by preparative high-performance liquid chromatography (HPLC) to isolate Spiramycin I-d3 from unreacted starting material, partially deuterated species, and other impurities.[6]

Experimental Protocol: Preparative HPLC

Instrumentation and Conditions:

-

HPLC System: Preparative HPLC system equipped with a UV detector and fraction collector.

-

Column: Reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A time-based gradient from 30% B to 70% B over 30 minutes.

-

Flow Rate: 15-20 mL/min.

-

Injection Volume: Dependent on column loading capacity.

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

-

Injection: Inject the sample onto the equilibrated preparative HPLC column.

-

Fraction Collection: Collect fractions corresponding to the main peak of Spiramycin I-d3 based on the UV chromatogram.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC or LC-MS.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.

Purification Workflow

Caption: Workflow for the purification of Spiramycin I-d3.

Purity Assessment

The purity of the final Spiramycin I-d3 product must be assessed for both chemical and isotopic purity. This is typically achieved using a combination of HPLC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]

Experimental Protocols: Purity Analysis

High-Performance Liquid Chromatography (HPLC) for Chemical Purity:

-

System: Analytical HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10][12]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Purity Determination: Chemical purity is determined by the peak area percentage of the main component.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Confirmation:

-

LC System: UHPLC system coupled to a triple quadrupole mass spectrometer.[1][15]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[15][16]

-

MRM Transitions (Illustrative):

-

Isotopic Purity Determination: The isotopic distribution is analyzed to determine the percentage of the d3-labeled species relative to unlabeled and other deuterated variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment:

-

Instrument: 400 MHz or higher NMR spectrometer.[11]

-

Experiments: ¹H NMR and ¹³C NMR.

-

Analysis: The ¹H NMR spectrum is used to confirm the disappearance or reduction in the integration of signals corresponding to exchangeable protons. The overall spectrum confirms the structural integrity of the molecule.

Data Summary

The following tables summarize key quantitative data for Spiramycin I-d3.

Table 1: Physicochemical Properties of Spiramycin I and Spiramycin I-d3

| Property | Spiramycin I | Spiramycin I-d3 |

| Molecular Formula | C₄₃H₇₄N₂O₁₄ | C₄₃H₇₁D₃N₂O₁₄ |

| Molecular Weight | 843.05 g/mol [18] | ~846.07 g/mol |

| Appearance | White to Off-White Solid[19] | White to Off-White Solid |

| Storage | -20°C[20] | -20°C |

Table 2: Illustrative Synthesis and Purification Data

| Parameter | Value | Notes |

| Starting Material Purity | ≥95% | |

| Illustrative Crude Yield | 80-90% | Yields may vary based on reaction scale and conditions. |

| Illustrative Final Purity | >98% | Determined by analytical HPLC. |

| Illustrative Isotopic Enrichment | >98% (d3) | Determined by LC-MS/MS. |

| Recovery from Purification | 40-60% | Dependent on the efficiency of the chromatographic separation. |

Table 3: Analytical Method Parameters for Purity Assessment

| Method | Column | Mobile Phase | Detection | Key Parameter |

| Analytical HPLC | C18 (250x4.6mm, 5µm) | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | UV at 232 nm | Chemical Purity (%) |

| LC-MS/MS | C18 (50x2.1mm, 1.8µm) | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | ESI+ MRM | Isotopic Enrichment (%) |

| NMR | N/A | DMSO-d₆ or CDCl₃ | 400 MHz ¹H NMR | Structural Integrity |

Logical Flow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity assessment of the synthesized Spiramycin I-d3.

Caption: Logical workflow for the purity assessment of Spiramycin I-d3.

Conclusion

This technical guide provides a detailed framework for the synthesis and purity verification of Spiramycin I-d3. The described hydrogen-deuterium exchange method offers a direct route to this valuable internal standard. Subsequent purification by preparative HPLC, followed by rigorous analysis using HPLC, LC-MS/MS, and NMR, ensures a final product with high chemical and isotopic purity, suitable for sensitive and accurate bioanalytical applications in drug metabolism and pharmacokinetic research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. fao.org [fao.org]

- 8. fao.org [fao.org]

- 9. 1H-NMR and 13C-NMR spectral assignments of spiramycins I and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of impurities in spiramycin by liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Challenges for the determination of spiramycin in aqueous matrices using LC-MS/MS: evidence for the solvent intrusion on the molecule integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Spiramycin I-D3 | CAS No- 24916-50-5(unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. benchchem.com [benchchem.com]

Spiramycin I-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Spiramycin (B21755) I-d3, a deuterated analog of the macrolide antibiotic Spiramycin I. This document is intended to serve as a comprehensive resource, detailing its molecular characteristics, experimental applications, and the methodologies pertinent to its use in research and development.

Core Molecular Data

Spiramycin I-d3 is the isotopically labeled form of Spiramycin I, a 16-membered macrolide antibiotic. The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analyses, particularly in mass spectrometry-based assays.

| Property | Value | Source(s) |

| Molecular Formula | C₄₃H₇₁D₃N₂O₁₄ | [1][2] |

| Molecular Weight | 846.07 g/mol | [1][2] |

| CAS Number | 1355452-20-8 | [2] |

| Purity | ≥95% | [2] |

| Synonyms | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3; Foromacidin A-d3; Spiramycin A-d3 | [2] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Spiramycin, along with other macrolide antibiotics, functions by inhibiting bacterial protein synthesis.[3][4] Its primary target is the 50S subunit of the bacterial ribosome.[3][4] By binding to the 23S rRNA within the 50S subunit, spiramycin obstructs the peptide exit tunnel. This action leads to the premature dissociation of peptidyl-tRNA from the ribosome during the translocation step, thereby halting protein elongation and inhibiting bacterial growth.[2][5][6] While primarily bacteriostatic, spiramycin can exhibit bactericidal properties at higher concentrations.[3][4]

Experimental Protocols

Quantification of Spiramycin and its Metabolites in Biological Matrices using LC-MS/MS with Spiramycin I-d3 as an Internal Standard

This protocol outlines a general procedure for the analysis of spiramycin and its metabolite, neospiramycin, in animal-derived matrices such as milk, plasma, and tissues.[5][7] Spiramycin I-d3 is employed as an internal standard to ensure accuracy and precision by compensating for matrix effects and variations during sample preparation.

A. Materials and Reagents

-

Spiramycin I standard

-

Neospiramycin I standard

-

Spiramycin I-d3 (Internal Standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Blank biological matrix (e.g., milk, plasma)

B. Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Spiramycin, Neospiramycin, and Spiramycin I-d3 in acetonitrile to prepare individual stock solutions of 1 mg/mL.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by spiking the blank matrix with appropriate volumes of the intermediate solutions to achieve the desired concentration range (e.g., 40 to 2000 µg/kg for milk).

-

Internal Standard Working Solution: Dilute the Spiramycin I-d3 intermediate solution to a suitable concentration (e.g., 1 µg/mL).

C. Sample Preparation and Extraction

-

Aliquoting: To 1 mL of the biological sample (e.g., milk or plasma) in a microcentrifuge tube, add a fixed volume of the Spiramycin I-d3 working solution (e.g., 10 µL of 1 µg/mL).

-

Protein Precipitation: Add 3 mL of acetonitrile to precipitate proteins.

-

Vortexing: Vortex the tube vigorously for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 500 µL).

D. LC-MS/MS Parameters

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of the analytes from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for spiramycin, neospiramycin, and Spiramycin I-d3.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Storing and handling Spiramycin I-d3 standard

An In-depth Technical Guide to the Storing and Handling of Spiramycin (B21755) I-d3 Standard

For researchers, scientists, and drug development professionals, the accurate and reliable use of internal standards is paramount for achieving high-quality data in quantitative analytical methods. This guide provides a comprehensive overview of the essential technical aspects of storing and handling the deuterated internal standard, Spiramycin I-d3.

Physicochemical Properties

Spiramycin I-d3 is the deuterated form of Spiramycin I, a macrolide antibiotic.[1] Its isotopic labeling makes it an ideal internal standard for the quantification of Spiramycin in various biological matrices by mass spectrometry.[2]

| Property | Value | Reference |

| Synonyms | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3; Foromacidin A-d3; Spiramycin A-d3 | [1][3] |

| Molecular Formula | C43H71D3N2O14 | [1][3] |

| Molecular Weight | 846.07 g/mol | [1][3] |

| Appearance | White to Off-White Solid | [3] |

| Purity | Typically ≥95% | [1] |

Storage and Handling

Proper storage and handling of Spiramycin I-d3 are crucial to maintain its integrity and ensure the accuracy of experimental results.

Storage Conditions:

-

Temperature: Spiramycin I-d3 should be stored in a refrigerator at 2-8°C for short-term storage.[3] For long-term storage, -20°C is recommended.[2]

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Environment: Store in a dry place.[4]

Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5] In case of inadequate ventilation, use respiratory protection.[6]

-

Ventilation: Handle in a well-ventilated area or with local exhaust ventilation.[6][7]

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[6][8] Avoid the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[5]

Application as an Internal Standard

Spiramycin I-d3 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Spiramycin.[2] The use of a stable isotope-labeled internal standard is critical for robust analytical methods as it compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision.[2]

Experimental Protocol: Quantification of Spiramycin in Milk by LC-MS/MS

This protocol describes a general procedure for the quantification of Spiramycin in milk using Spiramycin I-d3 as an internal standard.

1. Preparation of Standard and Working Solutions:

-

Stock Solution: Prepare a stock solution of Spiramycin and Spiramycin I-d3 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Working Solutions: Prepare a series of working standard solutions containing a fixed concentration of Spiramycin I-d3 and varying concentrations of Spiramycin by diluting the stock solutions.

2. Sample Preparation:

-

Aliquoting: Take a known volume of the milk sample.

-

Internal Standard Spiking: Add a precise volume of the Spiramycin I-d3 working solution to the milk sample.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724), to the sample.[2]

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.[2]

-

Supernatant Collection: Carefully collect the supernatant for further cleanup.[2]

-

Solid-Phase Extraction (SPE): Perform a clean-up and concentration step using a suitable SPE cartridge.[10]

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable reversed-phase column.[11]

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.5% sulfuric acid or phosphate (B84403) buffer).[11] The pH of the mobile phase is a critical parameter.[11]

-

-

Mass Spectrometry (MS/MS) Conditions:

4. Quantification:

-

The concentration of Spiramycin in the sample is determined by comparing the peak area ratio of Spiramycin to Spiramycin I-d3 against a calibration curve constructed from the working standard solutions.

Performance of Analytical Methods

The use of a deuterated internal standard like Spiramycin-d3 significantly improves the performance of analytical methods for Spiramycin quantification.

| Analytical Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | Spiramycin-d3 | Milk | 40 µg/kg | [10] |

| HPLC-UV | Not Specified | Muscle | 25 µg/kg | [10] |

| Microbiological Assay | Not Specified | Muscle | 100 µg/kg | [10][12] |

| Microbiological Assay | Not Specified | Liver, Kidney | 300 µg/kg | [10][12] |

| Microbiological Assay | Not Specified | Fat | 115 µg/kg | [10][12] |

Visualizations

Experimental Workflow for Spiramycin Quantification by LC-MS/MS

Caption: LC-MS/MS workflow for spiramycin quantification.

Mechanism of Action of Spiramycin

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. msd.com [msd.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. msd.com [msd.com]

- 8. fishersci.com [fishersci.com]

- 9. msd.com [msd.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fao.org [fao.org]

An In-depth Technical Guide to Spiramycin and its Deuterated Standard for Researchers and Drug Development Professionals

Abstract

Spiramycin (B21755), a 16-membered macrolide antibiotic, has long been a subject of scientific interest due to its unique pharmacokinetic profile and therapeutic applications. This technical guide provides a comprehensive overview of spiramycin, with a particular focus on its physicochemical properties, mechanism of action, and analytical quantification. A significant portion of this guide is dedicated to the use of deuterated spiramycin as an internal standard in bioanalytical methods, offering enhanced accuracy and precision. Detailed experimental protocols for the synthesis of deuterated spiramycin, sample preparation from biological matrices, and quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are provided. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and analysis of spiramycin and other macrolide antibiotics.

Introduction

Spiramycin is a macrolide antibiotic produced by the bacterium Streptomyces ambofaciens.[1] It is a composite substance, primarily consisting of three active components: spiramycin I, spiramycin II, and spiramycin III.[2][3] These components differ in their acylation at the C4" position of the mycarose (B1676882) sugar. Spiramycin I is the major component, typically constituting over 80% of the mixture.[3][4] The antibiotic is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative cocci, as well as certain parasites like Toxoplasma gondii.[1]

In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Deuterated spiramycin (e.g., spiramycin-d3) serves as an ideal internal standard for the quantification of spiramycin in complex biological matrices. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for precise differentiation by mass spectrometry.[5]

Physicochemical Properties

Spiramycin is a white or faintly yellowish powder.[6] It is sparingly soluble in water but freely soluble in organic solvents like acetone, alcohol, and methanol (B129727).[6] The different components of spiramycin possess distinct molecular weights and chemical formulas.

| Property | Spiramycin I | Spiramycin II | Spiramycin III | Reference |

| Molecular Formula | C43H74N2O14 | C45H76N2O15 | C46H78N2O15 | [4] |

| Molecular Weight | 843.07 g/mol | 885.11 g/mol | 899.14 g/mol | [4] |

| Melting Point | 134-137 °C | 130-133 °C | 128-131 °C | [6] |

| Composition in Mixture | >80% | <5% | <10% | [3][4] |

Mechanism of Action

The primary mechanism of action of spiramycin involves the inhibition of bacterial protein synthesis.[7][8] Like other macrolide antibiotics, spiramycin binds to the 50S subunit of the bacterial ribosome.[9] This binding event physically obstructs the peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNA from the ribosome during the translocation step of protein elongation.[7][9] This ultimately halts the synthesis of essential proteins, leading to a bacteriostatic effect.

Mechanism of action of Spiramycin.

Pharmacokinetics

The pharmacokinetic profile of spiramycin has been studied in various species. It is characterized by incomplete oral absorption and wide tissue distribution.

| Parameter | Human | Pig | Chicken | Reference |

| Oral Bioavailability | 30-40% | 45.4 ± 23.4% | 77.18% | [1][10][11] |

| Time to Peak Concentration (Tmax) | 3.3 h | 3.7 ± 0.8 h | ~2 h | [10][11][12] |

| Elimination Half-life (t1/2) | 3.8 h | 6.0 ± 2.4 h (oral) | 6.63 h (MRT) | [10][11][12] |

| Volume of Distribution (Vd) | - | 5.2 ± 2.2 L/kg | - | [10] |

Deuterated Spiramycin as an Internal Standard

The use of a deuterated internal standard, such as spiramycin-d3, is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[5] Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they co-elute chromatographically and exhibit similar extraction recovery and ionization efficiency.[5] This allows for the correction of variability introduced during sample preparation and analysis, leading to significantly improved accuracy and precision.

Experimental workflow for spiramycin quantification.

Experimental Protocols

Synthesis of Deuterated Spiramycin (Spiramycin-d3)

This protocol is adapted from the synthesis of Neo Spiramycin I-d3 and can be modified for the direct deuteration of Spiramycin.[13] The synthesis involves an acid-catalyzed exchange of protons with deuterium (B1214612) from a deuterated solvent.

Materials:

-

Spiramycin I (≥95% purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated acid (e.g., DCl in D₂O)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, dissolve Spiramycin I in D₂O.

-

Acidification: Carefully add a catalytic amount of deuterated acid to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the desired level of deuteration is achieved, neutralize the reaction by the slow addition of anhydrous sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with anhydrous dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Spiramycin-d3.

-

Purification: Purify the crude product using preparative High-Performance Liquid Chromatography (HPLC).

Sample Preparation from Biological Matrices

6.2.1. Solid-Phase Extraction (SPE) from Milk [14]

-

Sample Pre-treatment: To 1.0 mL of milk, add 1.0 mL of acetonitrile (B52724). Spike with the deuterated internal standard solution. Vortex and centrifuge to pellet the precipitated proteins.

-

Dilution: Transfer the supernatant to a new tube and dilute with 9 mL of 0.1% formic acid in water.

-

SPE Cartridge Conditioning: Condition a C8 or HLB SPE cartridge with methanol followed by purified water.

-

Loading: Load the diluted sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with water and then with a low percentage of methanol in water.

-

Elution: Elute the spiramycin and its deuterated standard with methanol.

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

6.2.2. Protein Precipitation (PPT) from Plasma [9]

-

Aliquoting and Spiking: To 100 µL of plasma, add 10 µL of the deuterated internal standard working solution.

-

Protein Precipitation: Add 300 µL of acetonitrile and vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification Method[5][15]

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation (e.g., starting with a low percentage of B and ramping up).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Spiramycin I: Precursor ion (m/z) -> Product ion (m/z)

-

Spiramycin-d3: Precursor ion (m/z) -> Product ion (m/z)

-

Note: Specific MRM transitions should be optimized on the instrument being used.

-

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for spiramycin quantification.

| Analytical Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | Spiramycin-d3 | Milk | 40 µg/kg | [15][16] |

| HPLC-UV | - | Muscle | 25 µg/kg | [17] |

| Microbiological Assay | - | Muscle | 100 µg/kg | [17] |

| Microbiological Assay | - | Liver, Kidney | 300 µg/kg | [17] |

Conclusion

This technical guide has provided a detailed overview of the antibiotic spiramycin and its deuterated standard. The information on physicochemical properties, mechanism of action, and pharmacokinetics offers a solid foundation for researchers. The inclusion of detailed experimental protocols for the synthesis of deuterated spiramycin, sample preparation, and LC-MS/MS analysis provides practical guidance for laboratory applications. The use of deuterated spiramycin as an internal standard is strongly recommended for achieving the highest level of accuracy and precision in quantitative bioanalysis. This comprehensive resource is designed to support the ongoing research and development efforts in the field of macrolide antibiotics.

References

- 1. Spiramycin I | C43H74N2O14 | CID 5289394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, anticancer and antibacterial evaluation of novel spiramycin-acylated derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fao.org [fao.org]

- 7. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacokinetics and bioavailability of spiramycin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comparison of the pharmacokinetics and tissue penetration of spiramycin and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. fao.org [fao.org]

An In-depth Technical Guide to the Physicochemical Properties of Spiramycin I-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramycin I-d3 is the deuterated analog of Spiramycin I, a macrolide antibiotic. The strategic incorporation of deuterium (B1214612) isotopes (d3) serves to modify its pharmacokinetic profile, making it a valuable tool in metabolic studies and as an internal standard in analytical quantification. This technical guide provides a comprehensive overview of the core physicochemical properties of Spiramycin I-d3, detailed experimental methodologies, and a visual representation of its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Spiramycin I-d3 are summarized below. These properties are critical for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| Chemical Name | 9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3 | [1] |

| Synonyms | Foromacidin A-d3; Spiramycin A-d3 | [1] |

| CAS Number | 1355452-20-8 | [1] |

| Molecular Formula | C₄₃H₇₁D₃N₂O₁₄ | [1] |

| Molecular Weight | 846.07 g/mol | [1] |

| Physical Appearance | White to Off-White Solid | [2] |

| Melting Point | 114-116°C | [3] |

Solubility Profile

The solubility of Spiramycin I-d3 is a critical parameter for its use in various experimental settings. While specific solubility data for the deuterated form is limited, the data for the parent compound, Spiramycin, provides a reliable proxy. Isotopic labeling is not expected to significantly alter solubility.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

Stability and Storage

Proper storage is crucial to maintain the integrity of Spiramycin I-d3.

| Condition | Recommendation |

| Storage Temperature | -20°C Freezer |

| Sensitivity | Temperature and Moisture Sensitive |

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of Spiramycin I-d3 can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered Spiramycin I-d3 is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

Solubility Determination (Shake-Flask Method)

Methodology: The equilibrium solubility of Spiramycin I-d3 can be determined using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation: An excess amount of Spiramycin I-d3 is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Spiramycin I-d3 in the clear supernatant is determined by a validated HPLC method against a calibration curve.

Analytical Characterization by LC-MS/MS

Methodology: Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Spiramycin I-d3, where it is often used as an internal standard for the analysis of Spiramycin.

-

Sample Preparation: The sample containing Spiramycin is spiked with a known concentration of Spiramycin I-d3 as an internal standard. Proteins are typically precipitated, and the supernatant is further cleaned up using solid-phase extraction (SPE).

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column for separation of the analyte from other matrix components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte and the internal standard are detected using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

Mandatory Visualizations

Mechanism of Action of Spiramycin

Spiramycin, like other macrolide antibiotics, inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of peptide chain elongation. This action is primarily bacteriostatic, meaning it inhibits the growth of bacteria.[4][5]

Caption: Mechanism of action of Spiramycin.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte using an internal standard like Spiramycin I-d3 with LC-MS/MS.

Caption: LC-MS/MS quantification workflow.

References

Spiramycin I-d3: A Comprehensive Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and toxicological information for Spiramycin (B21755) I-d3. The data presented is primarily based on studies of Spiramycin, as specific comprehensive safety data for the deuterated analog, Spiramycin I-d3, is not extensively available. Deuterium-labeled compounds generally exhibit a toxicological profile that is quantitatively very similar to their non-labeled counterparts. The primary difference lies in their metabolic fate, which can sometimes lead to minor variations in pharmacokinetic and toxicodynamic properties.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for Spiramycin. This information is critical for risk assessment and for planning and executing experiments involving this compound.

Acute Toxicity Data

| Test | Result | Species | Route | Reference |

| LD50 | 3550 mg/kg | Rat | Oral | [1] |

| LD50 | 2900 mg/kg | Mouse (adult) | Oral | [2] |

Hazard Identification and Classification

| Hazard Class | Classification | Reference |

| Skin Irritation | Causes skin irritation (Category 2) | [3] |

| Eye Irritation | Causes serious eye irritation (Category 2A) | [2][3] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled (Category 1) | [3] |

| Skin Sensitization | May cause an allergic skin reaction (Category 1) | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | [3] |

| Reproductive Toxicity | May damage fertility. May damage the unborn child. | [2] |

| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects (Category 1) | [3] |

Mechanism of Action and Signaling Pathway

Spiramycin is a macrolide antibiotic that inhibits protein synthesis in susceptible bacteria.[4][5][6] Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome.[5][6][7] This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA template. By inhibiting translocation, Spiramycin prevents the elongation of the polypeptide chain, ultimately leading to a bacteriostatic effect.[5][6] At higher concentrations, it can be bactericidal.[6]

Figure 1: Mechanism of action of Spiramycin in bacterial protein synthesis inhibition.

Experimental Protocols

Detailed experimental protocols for the safety data cited in the Safety Data Sheets are often proprietary and not publicly available. However, a generalized workflow for a key toxicological study, such as an acute oral toxicity test (LD50), is described below. This provides a framework for understanding how such data is generated.

General Protocol for Acute Oral Toxicity Study (LD50)

This protocol is a generalized representation based on OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Animal Selection and Acclimatization : Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.[1][2] They are acclimatized to the laboratory conditions for at least 5 days before the study.

-

Dose Preparation : Spiramycin I-d3 is prepared in a suitable vehicle (e.g., water or corn oil) at various concentrations.

-

Dosing Procedure : A single dose of the test substance is administered to the animals by oral gavage. A stepwise procedure is used with a starting dose, and subsequent doses are adjusted based on the observed outcomes.

-

Observation : Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Data Analysis : The LD50 value is estimated based on the mortality data at different dose levels using appropriate statistical methods.

-

Necropsy : All animals are subjected to a gross necropsy at the end of the observation period to identify any treatment-related macroscopic abnormalities.

Figure 2: Generalized workflow for an acute oral toxicity (LD50) study.

Handling and Safety Precautions

Based on the available safety data, the following precautions should be taken when handling Spiramycin I-d3:

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Ventilation : Use in a well-ventilated area or with local exhaust ventilation.

-

Handling : Avoid contact with skin and eyes, and avoid inhalation of dust or aerosols.[8] Do not ingest.

-

Storage : Keep refrigerated and in a tightly closed container.

In case of exposure, follow standard first-aid measures and seek medical attention. For spills, contain the material and clean up using appropriate methods to avoid dust generation.

Conclusion

Spiramycin I-d3 should be handled with care, following the safety precautions outlined in this guide and the manufacturer's Safety Data Sheet. The toxicological profile is characterized by potential skin and eye irritation, respiratory and skin sensitization, and reproductive toxicity. The mechanism of action, inhibition of bacterial protein synthesis, is well-established for the parent compound, Spiramycin. Researchers and drug development professionals should use this information to conduct their work safely and to inform their experimental design and risk assessments.

References

- 1. fishersci.com [fishersci.com]

- 2. merck.com [merck.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Spiramycin - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Spiramycin? [synapse.patsnap.com]

- 7. e-lactancia.org [e-lactancia.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: Quantitative Analysis of Spiramycin in Biological Matrices by LC-MS/MS using Spiramycin I-d3 as an Internal Standard

Introduction

Spiramycin (B21755) is a macrolide antibiotic used in veterinary medicine, composed of three main components: spiramycin I, II, and III, with spiramycin I being the most abundant.[1] Accurate and sensitive quantification of spiramycin in biological matrices such as plasma, milk, and tissue is essential for pharmacokinetic studies, residue monitoring, and ensuring food safety.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high selectivity, sensitivity, and specificity.[4][5]

The use of a stable isotope-labeled internal standard (SIL-IS) is critical for achieving accurate and precise quantification in complex biological matrices. A SIL-IS, such as Spiramycin I-d3, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.[6][7] This application note provides a detailed protocol for the quantitative analysis of spiramycin in biological matrices using a validated LC-MS/MS method with Spiramycin I-d3 as the internal standard.

Experimental Workflow

The general workflow for the quantification of spiramycin in a biological matrix using Spiramycin I-d3 is outlined below.

Experimental workflow for LC-MS/MS analysis of spiramycin.

Detailed Experimental Protocols

This section details two common sample preparation techniques: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a rapid and straightforward method for sample cleanup in matrices like plasma.[7]

Materials and Reagents:

-

Spiramycin I reference standard

-

Spiramycin I-d3 internal standard

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (B129727) (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Control plasma

Procedure:

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of the Spiramycin I-d3 internal standard working solution (e.g., 500 ng/mL in methanol).[7]

-

Vortex for 10 seconds to mix.[7]

-

Add 300 µL of acetonitrile to precipitate proteins.[7]

-

Vortex vigorously for 1 minute to ensure thorough mixing.[7]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a portion (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.[7]

Method 2: Solid-Phase Extraction (SPE) for Milk Samples

SPE is a more selective method that provides cleaner extracts, reducing matrix effects and improving analytical column longevity.[1]

Materials and Reagents:

-

Spiramycin I reference standard

-

Spiramycin I-d3 internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Control milk

-

SPE cartridges (e.g., C8 or Oasis HLB, 200 mg)[1]

Procedure:

-

Pipette 1.0 mL of a milk sample into a 15 mL polypropylene (B1209903) centrifuge tube.

-

Add 1.0 mL of acetonitrile to the milk to initiate protein precipitation.[1]

-

Spike the sample with an appropriate volume of Spiramycin I-d3 working solution.

-

Vortex for 15 seconds.[1]

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a new tube containing 9 mL of 0.1% formic acid in water.[1]

-